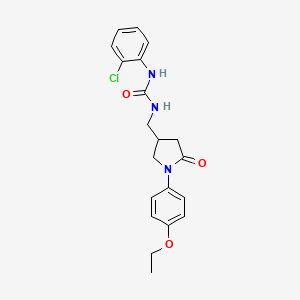
(E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.297. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Significance
Compounds containing oxadiazole or furadiazole rings are recognized as crucial heterocyclic compounds due to their broad range of chemical and biological properties. The oxadiazole ring, characterized by two carbons, one oxygen, two nitrogen atoms, and two double bonds, is derived from furan through the replacement of methylene groups with nitrogen atoms. This transformation reduces the aromaticity of the furan ring, giving it a conjugated diene character. The 1,3,4-oxadiazoles, in particular, have been extensively studied for their diverse biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant effects. These compounds are fundamental in drug development, with several 1,3,4-oxadiazole-based drugs already available in the market, such as Furamizole (antibacterial), Raltegravir (antiviral), and Nesapidil (anti-arrhythmic) (Siwach & Verma, 2020).
Photochemical Reactions and Synthetic Applications
The photochemical behavior of 1,3,4-oxadiazoles when reacted with furan has been explored, revealing the formation of cycloadducts under specific conditions, such as the presence of benzophenone as a sensitizer. These reactions open avenues for synthesizing novel heterocyclic compounds with potential applications in various fields, including medicinal chemistry and material science (Tsuge, Oe, & Tashiro, 1973).
Medicinal Chemistry and Drug Development
Furazans, another class of compounds related to oxadiazoles, have been identified as valuable in medicinal chemistry. Despite being less common than other oxadiazoles, furazans have found applications in drug development programs, particularly in clinical and preclinical stages. Their incorporation into drug molecules can significantly enhance biological activity and physical properties, showcasing the importance of such heterocyclic compounds in advancing therapeutic options (Mancini, Barden, Weaver, & Reed, 2021).
Synthetic Routes and Biological Activities
Oxadiazoles are synthesized primarily through the dehydrative cyclization of diacylhydrazides. The derivatives of oxadiazole exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. Some 1,3,4-oxadiazole derivatives have also found applications in photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs), highlighting their versatility and potential in both pharmaceutical and materials science domains (Abbasi, Mumtaz, Aziz‐ur‐Rehman, Siddiqui, Shah, & Shahid, 2018).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14(6-5-12-3-1-7-21-12)19-9-11(10-19)16-17-15(18-23-16)13-4-2-8-22-13/h1-8,11H,9-10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAMMZHDDAYKFE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



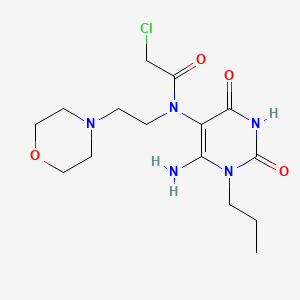
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2732354.png)

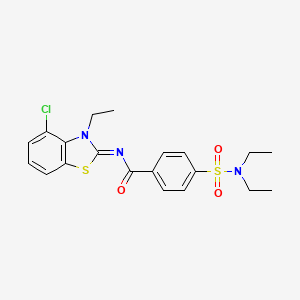
![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2732358.png)
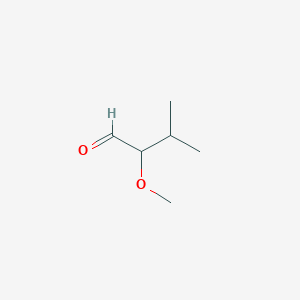

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)
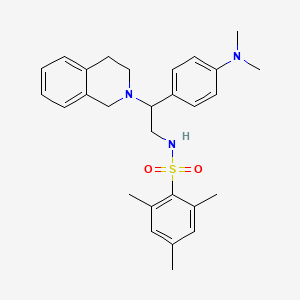
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)
![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)
